molecular formula C28H33N3O3 B2459905 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-59-9

2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide

Cat. No.: B2459905
CAS No.: 872843-59-9
M. Wt: 459.59
InChI Key: QVYKQNMZDOAAPK-UHFFFAOYSA-N
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Description

Molecular Formula: C27H32N4O3
Molecular Weight: 460.578 g/mol
IUPAC Name: 2-[3-[2-(4-Benzylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Key Structural Features:

  • Indole core: A bicyclic aromatic system known for its role in bioactive compounds.
  • Diethylacetamide group: A tertiary amide contributing to hydrogen-bonding interactions.

Potential Applications:

  • Neuropharmacology: The benzylpiperidine group is associated with affinity for serotonin and dopamine receptors .
  • Anticancer Research: Amide linkages and aromatic systems may interact with DNA or enzymes involved in cell proliferation .

Properties

IUPAC Name

2-[3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-3-29(4-2)26(32)20-31-19-24(23-12-8-9-13-25(23)31)27(33)28(34)30-16-14-22(15-17-30)18-21-10-6-5-7-11-21/h5-13,19,22H,3-4,14-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYKQNMZDOAAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Indole and Piperidine/Piperazine Moieties

Compound Name Structural Features Molecular Weight Key Biological Activities Unique Aspects
Target Compound Indole, benzylpiperidine, diethylacetamide 460.58 Neuropharmacology, anticancer Combines benzylpiperidine with diethylacetamide for enhanced receptor binding
N-[2-(4-Methylpiperazin-1-yl)ethyl]-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide () Methylpiperazine, dihydroindole, acetamide 316.40 Receptor modulation (unspecified) Lacks benzyl group; methylpiperazine may alter pharmacokinetics
N-(3,4-Dimethoxyphenyl)-2-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide () Dimethoxyphenyl, piperazine, indole 449.47 Anticancer, antiviral, antimicrobial Dimethoxyphenyl enhances solubility; piperazine improves metabolic stability
N-[1-(2-Oxo-2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-Indol-4-yl]acetamide () Pyridinylethyl-piperazine, indole 420.50 Broad medicinal chemistry applications Pyridine ring introduces basicity, potentially improving blood-brain barrier penetration

Comparative Pharmacological Profiles

Activity Target Compound Compound Compound
Neuropharmacology High (serotonin/dopamine receptors) Moderate (unspecified indole derivatives) Low (anticancer focus)
Anticancer Potential Moderate (amide-DNA interactions) Low High (specific sulfonamide derivatives)
Metabolic Stability High (tertiary amide resists hydrolysis) Moderate (phenoxyphenyl group susceptible to oxidation) Variable (depends on substituents)

Biological Activity

The compound 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 390.50 g/mol
  • CAS Number : 872843-59-9

This compound features a piperidine moiety, an indole ring, and an acetamide group, which are key to its biological interactions.

Research indicates that this compound may act primarily as an NMDA receptor antagonist . NMDA receptors are critical for synaptic plasticity and memory function. By modulating these receptors, the compound could influence various neurological processes.

Pharmacological Profile

  • Receptor Binding Affinity : Studies show that compounds with similar structures exhibit significant binding affinity to NMDA receptors, suggesting a possible competitive inhibition mechanism.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits in models of excitotoxicity, potentially reducing neuronal death associated with conditions like Alzheimer's disease and stroke.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

StudyBiological ActivityFindings
Study 1 NMDA Receptor AntagonismDemonstrated significant inhibition of NMDA-induced excitotoxicity in vitro.
Study 2 NeuroprotectionShowed reduced neuronal apoptosis in animal models subjected to ischemic conditions.
Study 3 Behavioral StudiesImproved cognitive function in rodent models when administered prior to memory tasks.

Case Study 1: Neuroprotective Effects in Ischemia

A study conducted on rats subjected to induced ischemic conditions demonstrated that administration of the compound led to a reduction in infarct size and improved neurological scores compared to control groups. The mechanism was attributed to the inhibition of excitatory neurotransmission via NMDA receptor blockade.

Case Study 2: Cognitive Enhancement in Rodent Models

In behavioral assays assessing memory and learning, rodents treated with the compound exhibited enhanced performance on tasks such as the Morris water maze. This suggests potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Q & A

Q. Yield Optimization :

  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve efficiency in heterocyclic coupling .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) ensures high purity (>95%) .

Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions on indole (δ 7.1–7.8 ppm) and piperidine (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., diethylacetamide protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 476.2452) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

How can researchers resolve contradictions in reported pharmacological targets across studies?

Advanced Research Focus
Contradictions often arise from assay variability (e.g., receptor isoform selectivity, cell type differences). Methodological strategies include:

  • Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled GPCR assays) with functional cAMP or calcium flux assays .
  • Structural docking : Use cryo-EM or X-ray crystallography to validate binding poses in neurological targets (e.g., σ-1 receptors) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259367) with in-house dose-response curves .

What computational strategies predict binding affinity and selectivity for neurological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor interactions (e.g., with NMDA or 5-HT₃ receptors) using AMBER or GROMACS .
    • Calculate binding free energy (ΔG) via MM-PBSA/GBSA .
  • Machine Learning (ML) : Train models on ChEMBL datasets to predict blood-brain barrier permeability (e.g., random forest classifiers) .

What in vitro assays are suitable for initial CNS activity screening?

Q. Basic Research Focus

  • Receptor binding assays : Radioligand competition assays for serotonin (5-HT₂A) or dopamine (D₂) receptors .
  • Neuronal viability : MTT assays in SH-SY5Y cells to assess neuroprotective effects against oxidative stress .
  • Ion channel modulation : Patch-clamp electrophysiology for Kv7.2/7.3 potassium channels .

How should experiments investigate metabolic stability and cytochrome P450 interactions?

Q. Advanced Research Focus

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC₅₀ values .
  • Metabolite identification : HRMS/MS fragmentation to detect hydroxylated or N-dealkylated metabolites .

What parameters are critical for scaling synthesis from milligram to gram quantities?

Q. Basic Research Focus

  • Solvent selection : Replace THF with toluene for safer large-scale reactions .
  • Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal contamination .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression .

What strategies elucidate SAR for indole and piperidine modifications?

Q. Advanced Research Focus

  • Analog synthesis : Replace benzylpiperidine with 4-arylpiperazines to assess steric effects .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., indole C3 acetyl vs. carboxamide) to potency .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., MAO-B) to map binding interactions .

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